molecular formula C15H20N2S B5773693 N-cyclopentyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

N-cyclopentyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B5773693
M. Wt: 260.4 g/mol
InChI Key: PFLSSCMYRQMAJB-UHFFFAOYSA-N
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Description

N-cyclopentyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a carbothioamide group at the 2-position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction using cyclopentylamine.

    Formation of the Carbothioamide Group: The carbothioamide group can be introduced by reacting the intermediate compound with thiocarbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

N-cyclopentyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    N-cyclopentyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a carboxylate group.

Uniqueness

N-cyclopentyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

IUPAC Name

N-cyclopentyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2S/c18-15(16-14-7-3-4-8-14)17-10-9-12-5-1-2-6-13(12)11-17/h1-2,5-6,14H,3-4,7-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLSSCMYRQMAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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